

Part 1: TDP-43 (TAR DNA-binding protein 43)

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Compound of Interest

Compound Name: *TID43*

Cat. No.: *B116985*

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TDP-43 is a nuclear protein that plays a crucial role in RNA metabolism.^{[1][2]} Its dysfunction is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).^{[1][2]} While not a classical linear signal transduction pathway, TDP-43 is a central node in a complex network of molecular interactions that regulate gene expression and cellular stress responses.

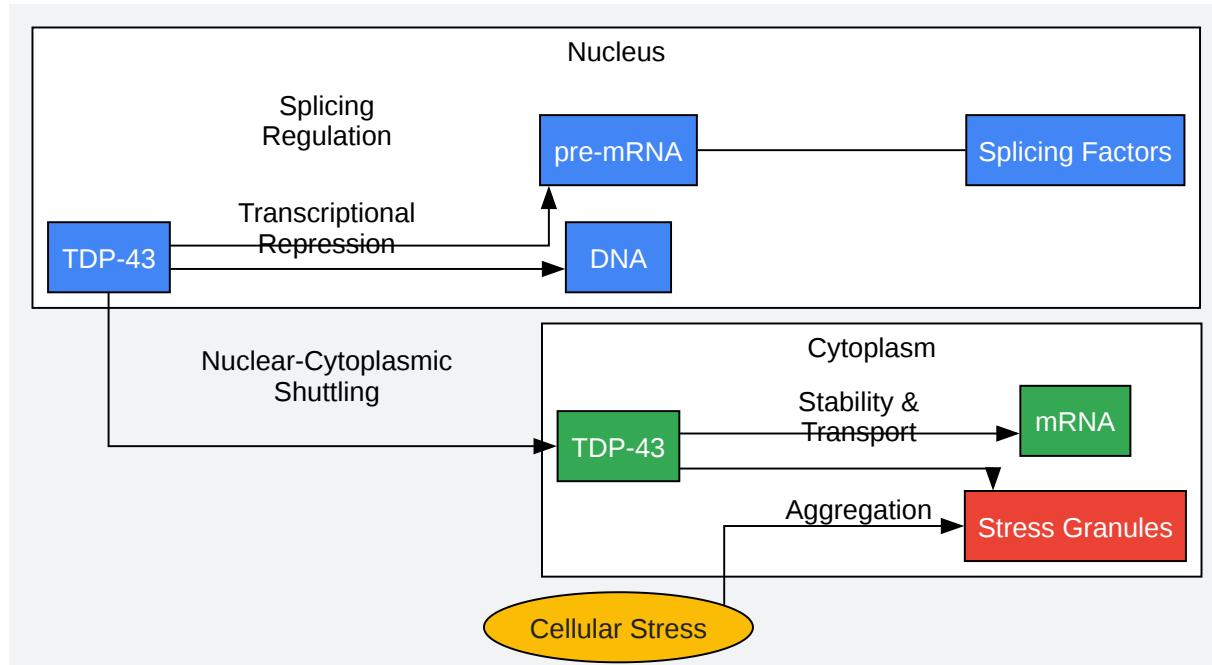
Core Functions of TDP-43

TDP-43 is involved in multiple aspects of the RNA life cycle:

- Transcriptional Repression: It can bind to DNA and repress transcription, notably of the HIV-1 TAR element.
- RNA Splicing: TDP-43 regulates the alternative splicing of numerous genes, including the cystic fibrosis transmembrane conductance regulator (CFTR) gene.
- mRNA Stability and Transport: It binds to specific RNAs, influencing their stability and transport from the nucleus to the cytoplasm.^[2]
- Stress Granule Formation: Under cellular stress, TDP-43 can localize to cytoplasmic stress granules, which are aggregates of proteins and RNAs. Pathological mutations can promote the aggregation of TDP-43 in these granules.

TDP-43 Regulatory Network

The functions of TDP-43 are modulated by its interactions with various proteins and RNA molecules. This network can be considered a signaling web rather than a linear pathway.



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Diagram of TDP-43's core functions and localization.

Part 2: CD43 Signal Transduction Pathway

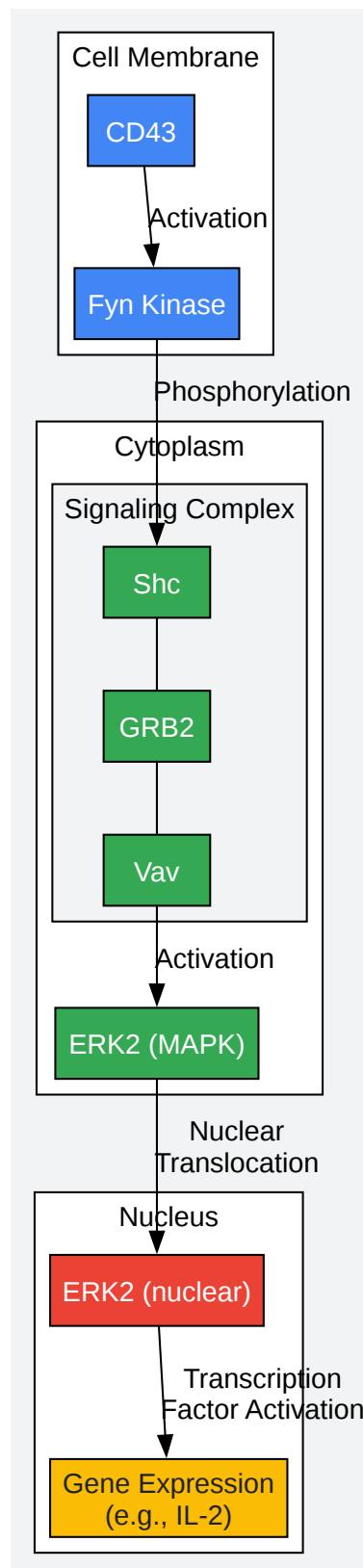
CD43 is a sialoglycoprotein expressed on the surface of most hematopoietic cells, particularly T lymphocytes. It functions as a co-stimulatory molecule that modulates T-cell activation and survival. Ligation of CD43 initiates a distinct signal transduction cascade.

The CD43 Signaling Cascade

Upon engagement, typically by antibodies or its natural ligands, CD43 initiates a signaling pathway that involves protein tyrosine kinases and adaptor proteins, culminating in the activation of the MAP kinase pathway and pro-survival signals.

A key signaling cascade initiated by CD43 engagement involves the following steps:

- Fyn Kinase Activation: Cross-linking of CD43 leads to its association with and activation of the Src family kinase, Fyn.
- Adaptor Protein Phosphorylation: Activated Fyn then phosphorylates downstream targets, including the adaptor protein Shc.
- Formation of a Signaling Complex: Phosphorylated Shc recruits another adaptor protein, GRB2, which in turn binds to the guanine nucleotide exchange factor Vav. This results in the formation of a Shc-GRB2-Vav complex.
- MAP Kinase Pathway Activation: This complex formation leads to the activation of the Ras-MAP kinase pathway, evidenced by the activation and nuclear translocation of ERK2.
- Gene Expression: Activation of the MAP kinase pathway ultimately leads to the expression of genes such as Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.



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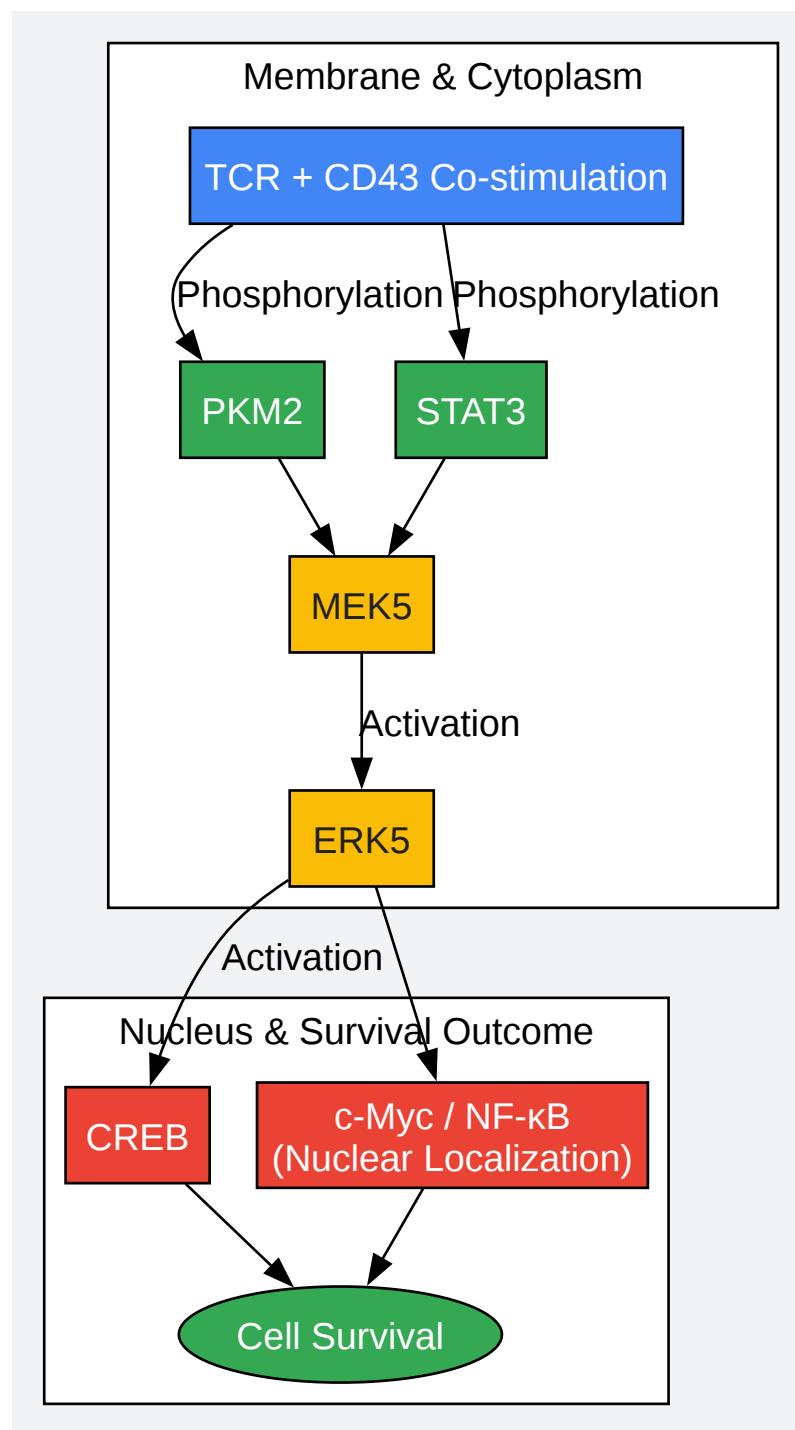
CD43-mediated signal transduction pathway in T-cells.

Alternative CD43 Signaling for Cell Survival

More recent studies have identified an alternative signaling pathway initiated by CD43 that promotes T-cell survival. This pathway involves the metabolic enzyme pyruvate kinase isozyme M2 (PKM2).

Key steps in this pro-survival pathway include:

- PKM2 Phosphorylation: Co-stimulation of the T-cell receptor (TCR) and CD43 induces the tyrosine phosphorylation of PKM2.
- STAT3 Activation: This co-stimulation also leads to the phosphorylation and activation of STAT3.
- MEK5/ERK5 Pathway Activation: The activation of PKM2 and STAT3 results in the activation of the MEK5/ERK5 signaling cascade.
- Pro-Survival Gene Expression: This leads to the activation of the transcription factor CREB and the nuclear localization of c-Myc and NF- κ B, ultimately promoting the expression of pro-survival genes.



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Alternative CD43 pro-survival signaling pathway.

Quantitative Data

At present, there is limited publicly available, standardized quantitative data such as binding affinities or kinetic parameters for many of the interactions within these pathways in a format suitable for a summary table. Such data is often highly context-dependent (cell type, experimental conditions). Researchers would typically consult specific primary literature articles for these values.

Experimental Protocols

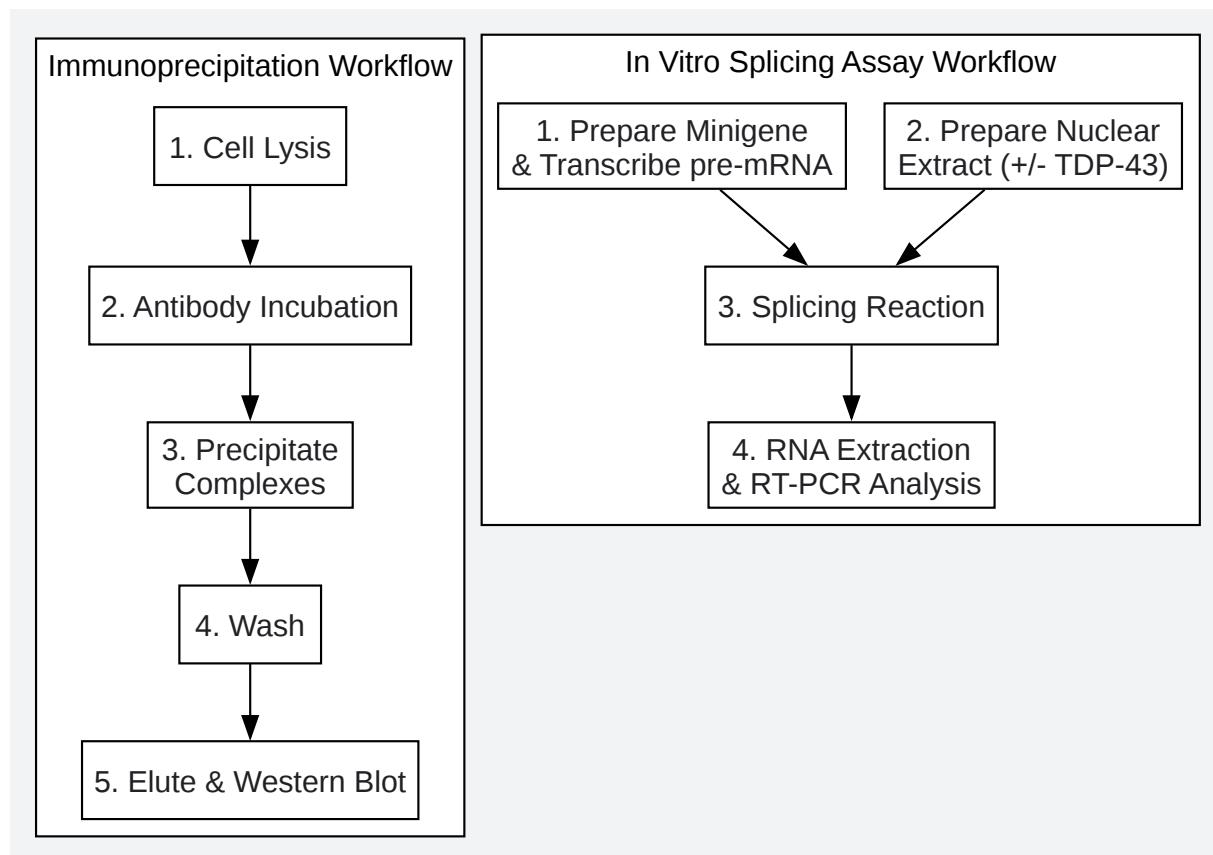
Immunoprecipitation to Study Protein-Protein Interactions (e.g., CD43 and Fyn)

- Cell Lysis: T-cells are stimulated via CD43 cross-linking. The cells are then lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
- Antibody Incubation: The cell lysate is pre-cleared with protein A/G beads. The supernatant is then incubated with an antibody specific to the target protein (e.g., anti-CD43) overnight at 4°C.
- Immune Complex Precipitation: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Western Blotting: The bound proteins are eluted from the beads using a sample buffer and heating. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein (e.g., anti-Fyn).

In Vitro Splicing Assay to Assess TDP-43 Function

- Construct Preparation: A minigene construct containing an exon flanked by introns is created. This construct is transcribed in vitro to produce pre-mRNA.
- Nuclear Extract Preparation: Nuclear extracts are prepared from cells, which contain the necessary splicing factors. TDP-43 can be depleted from or added to these extracts.

- Splicing Reaction: The in vitro transcribed pre-mRNA is incubated with the nuclear extract in a splicing buffer containing ATP and other necessary components.
- RNA Extraction and Analysis: After the reaction, the RNA is extracted and analyzed by reverse transcription-polymerase chain reaction (RT-PCR) or northern blotting to distinguish between the spliced and unspliced mRNA products. The relative amounts of each product indicate the effect of TDP-43 on the splicing of that particular exon.



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- 1. TDP-43 functions and pathogenic mechanisms implicated in TDP-43 proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological functions and pathobiology of TDP-43 and FUS/TLS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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